molecular formula C13H17BrO2 B1407739 3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane CAS No. 1458652-56-6

3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane

Cat. No.: B1407739
CAS No.: 1458652-56-6
M. Wt: 285.18 g/mol
InChI Key: UHVUGDUHRYKLED-UHFFFAOYSA-N
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Description

3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane is an organic compound characterized by the presence of a brominated phenoxy group attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane typically involves the reaction of 4-bromo-3,5-dimethylphenol with an appropriate oxetane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The oxetane ring may also contribute to the compound’s reactivity and stability, influencing its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane is unique due to the combination of the brominated phenoxy group and the oxetane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9-4-11(5-10(2)12(9)14)16-8-13(3)6-15-7-13/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVUGDUHRYKLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2(COC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (3.0 g) and K2CO3 (5.5 g) in N,N-dimethylformamide (10 mL) is added 3-(bromomethyl)-3-methyloxetane (2.95 g). The mixture is stirred for 12 hours at room temperature and then partitioned between saturated aqueous NaHCO3 solution and ethyl acetate. The aqueous phase is extracted with ethyl acetate and the combined organic phases are dried (MgSO4). The solvent is evaporated and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 100:0→70:30) to give the title compound. Yield: 3.5 g; LC (method 4): tR=1.81 min; Mass spectrum (ESI+): m/z=285 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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